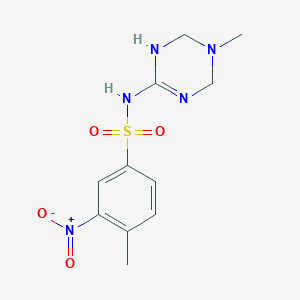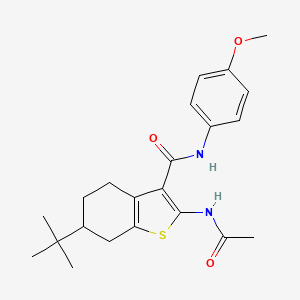
4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)-3-nitrobenzene-1-sulfonamide
Overview
Description
4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)-3-nitrobenzene-1-sulfonamide is a complex organic compound that consists of 16 hydrogen atoms, 11 carbon atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its unique structure, which includes a triazinan ring and a nitrobenzene sulfonamide group.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)-3-nitrobenzene-1-sulfonamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or proteins, thereby inhibiting their activity or altering their function.
Comparison with Similar Compounds
4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)-3-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)-benzenesulfonamide: Lacks the nitro group, which may result in different chemical properties and reactivity.
N-(5-methyl-1,3,5-triazinan-2-ylidene)-3-nitrobenzene-1-sulfonamide: Lacks the methyl group on the benzene ring, which may affect its steric and electronic properties.
Properties
IUPAC Name |
4-methyl-N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-8-3-4-9(5-10(8)16(17)18)21(19,20)14-11-12-6-15(2)7-13-11/h3-5H,6-7H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCHDBEAGLAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936439.png)
![4-tert-butyl-N-[4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3936440.png)
![1-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936441.png)
![4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3936444.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3936455.png)
![2-[2-(2-isopropoxyphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936463.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B3936468.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3936475.png)
![1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B3936484.png)

![1-Chloro-4-[2-(2-methoxyphenoxy)ethylsulfanyl]benzene](/img/structure/B3936502.png)
![(4-methylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3936510.png)
![8-[4-(2-Propan-2-ylphenoxy)butoxy]quinoline](/img/structure/B3936516.png)

